1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
Description
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a fluorinated organic compound featuring a cyclobutanamine core substituted with a 2-(trifluoromethyl)benzyl group. The hydrochloride salt form improves solubility and crystallinity, facilitating purification and formulation .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-2-1-4-9(10)8-11(16)6-3-7-11;/h1-2,4-5H,3,6-8,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRZHVKWDNWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Cyclobutanamine
Alkylation of cyclobutanamine with 2-(trifluoromethyl)benzyl halides (e.g., chloride or bromide) represents a straightforward route. In a representative procedure, cyclobutanamine (1.0 equiv) reacts with 2-(trifluoromethyl)benzyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 60°C for 12–16 hours, followed by aqueous workup and column chromatography (heptane/ethyl acetate gradient). Challenges include over-alkylation to tertiary amines, which is mitigated by employing a 2:1 molar ratio of cyclobutanamine to benzyl halide. Typical yields range from 35–45%, with tertiary amine byproducts constituting 10–15% of the crude product.
Reductive Amination with 2-(Trifluoromethyl)benzaldehyde
Reductive amination circumvents alkylation pitfalls by combining cyclobutanamine and 2-(trifluoromethyl)benzaldehyde in methanol, using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. Acetic acid (0.5 equiv) catalyzes imine formation, with the reaction proceeding at room temperature for 24 hours. Post-reduction, the secondary amine is extracted into dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and purified via silica gel chromatography. This method achieves superior yields (55–65%) and minimizes dialkylation due to the mild conditions.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates both alkylation and reductive amination. For example, heating the reductive amination mixture to 100°C for 30 minutes under microwave conditions reduces reaction time by 80% while maintaining yields at 60–65%. Similarly, alkylation under microwave irradiation at 120°C for 1 hour enhances conversion rates to 50%, though tertiary amine byproducts increase marginally to 12–18%.
Hydrochloride Salt Formation
The free base of 1-[2-(trifluoromethyl)benzyl]cyclobutanamine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield a white crystalline solid. Characterization via ¹H NMR confirms salt formation, with the amine proton signal (δ 8.2–8.5 ppm)消失 due to protonation.
Analytical Characterization
5.1. Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃) : δ 7.65–7.60 (m, 1H, Ar-H), 7.55–7.50 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.75–2.65 (m, 1H, cyclobutane-H), 2.20–2.10 (m, 2H, cyclobutane-H), 1.95–1.85 (m, 2H, cyclobutane-H).
- ¹³C NMR (150 MHz, CDCl₃) : δ 140.2 (q, J = 32 Hz, CF₃), 132.5–125.8 (Ar-C), 54.3 (CH₂), 35.6 (cyclobutane-C), 25.1 (cyclobutane-C).
- HRMS (ESI+) : m/z calculated for C₁₂H₁₃F₃N [M+H]⁺: 240.1004, found: 240.1007.
5.2. Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for the hydrochloride salt, with retention time (tᵣ) = 6.8 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 35–45 | 85–90 | Simple setup | Over-alkylation byproducts |
| Reductive Amination | 55–65 | 92–95 | High selectivity | Requires aldehyde synthesis |
| Microwave Alkylation | 50 | 88–90 | Rapid reaction | Increased energy input |
Industrial-Scale Considerations
For kilogram-scale production, reductive amination is preferred due to its reproducibility and lower solvent consumption. Continuous-flow reactors further enhance throughput, enabling 90% conversion in 10 minutes residence time at 100°C. Cost analysis indicates that 2-(trifluoromethyl)benzaldehyde synthesis contributes 60% of the total material expense, necessitating optimization of aldehyde production via catalytic oxidation of 2-(trifluoromethyl)benzyl alcohol.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride has a range of applications in scientific research spanning chemistry, biology, medicine, and industry. Its applications include use as a building block in synthesizing complex molecules, a reagent in organic reactions, and in the development of new materials. Research also explores its potential biological activities and therapeutic applications.
Chemistry
this compound serves as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology
This compound is studied for its potential biological activities and interactions with biological targets. The trifluoromethyl group enhances the compound's lipophilicity, affecting its ability to cross biological membranes and interact with intracellular targets.
Medicine
Ongoing research explores potential therapeutic applications, including its effects on specific molecular pathways and targets. Magnetic resonance imaging can evaluate tissue injury caused by intramuscular dosing .
Industry
this compound is used in developing new materials and as an intermediate in producing other chemical compounds.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways, with the trifluoromethyl group enhancing lipophilicity, which affects its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
this compound can be compared to compounds with similar structures, such as:
- 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride: This compound has a phenyl group instead of a benzyl group.
- 1-[2-(Trifluoromethyl)benzyl]cyclopentanamine hydrochloride: This compound has a cyclopentanamine moiety instead of a cyclobutanamine moiety.
The specific combination of functional groups in this compound influences its chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Amine Scaffold Variations
Table 1: Impact of Ring Size on Properties
Analysis :
Substituent Position and Halogen Effects
Table 2: Substituent Influence on Physicochemical Properties
Analysis :
Trifluoromethyl Group Positioning
Table 3: CF₃ Group Location Impact
Analysis :
Piperidine vs. Cyclobutanamine Scaffolds
Biological Activity
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride (C12H15ClF3N) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. With a molecular weight of 265.7 g/mol, it has gained attention for its unique structural characteristics, particularly the trifluoromethyl group which enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
Chemical Structure
- Molecular Formula : C12H15ClF3N
- Molecular Weight : 265.7 g/mol
Chemical Reactions
This compound can undergo several chemical transformations:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction with lithium aluminum hydride or sodium borohydride can modify specific functional groups.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the replacement of the trifluoromethyl group under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and other cellular pathways.
Research Findings
Recent studies have explored the therapeutic potential of this compound in various biological contexts:
- Antimicrobial Activity : Initial evaluations indicate that compounds with similar structures exhibit selective activity against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties .
- Cytotoxicity Studies : In vitro assays have been conducted to assess cytotoxic effects against various cell lines. The selectivity index (SI), which compares cytotoxicity to effective concentration (EC50), indicates that certain derivatives maintain low toxicity while exhibiting potent activity against targeted pathogens .
Case Studies
- Anti-Tubercular Activity : A study highlighted the structure-activity relationship (SAR) of triazolopyrimidines related to this compound, demonstrating effective inhibition of Mycobacterium tuberculosis with minimal cytotoxicity against eukaryotic cells .
- Neurotransmitter Interaction : Research into similar compounds suggests potential modulation of serotonin receptors, which could implicate this compound in neuropharmacological applications .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine HCl | Cyclobutanamine | Potential antimicrobial and neuroactive |
| 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine HCl | Cyclobutanamine | Similar antimicrobial properties |
| 1-[2-(Trifluoromethyl)benzyl]cyclopentanamine HCl | Cyclopentanamine | Varies in biological activity |
The comparison highlights the unique structural features that may influence the biological activity of these compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes starting with cyclobutane derivatives and trifluoromethylbenzyl precursors. Key steps include:
- Amine functionalization : Reaction of cyclobutanamine with 2-(trifluoromethyl)benzyl halides under nucleophilic substitution conditions.
- Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization strategies: - Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation.
- Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : , , and -NMR identify proton environments, carbon backbones, and trifluoromethyl group symmetry. For example, the CF group shows a singlet at ~110–120 ppm in -NMR .
- LCMS : Confirms molecular weight (e.g., m/z 272 [M+H]) and purity. Retention times under acidic mobile phases (e.g., 1.27 minutes using MeCN/water + 0.1% formic acid) are reproducible .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen bonding patterns in crystalline forms .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and interaction with biological targets?
The CF group enhances:
- Lipophilicity : Increases membrane permeability, as seen in analogs with improved blood-brain barrier penetration .
- Electron-withdrawing effects : Stabilizes charge interactions in enzyme binding pockets (e.g., reverse transcriptase inhibition in related cyclobutane amines) .
Methodological validation : - Docking studies : Molecular dynamics simulations predict binding affinities to targets like serotonin receptors.
- Comparative assays : Test against non-fluorinated analogs to isolate CF-specific effects .
Q. What crystallographic challenges arise during structural refinement, and how are they addressed?
Common issues:
- Disorder in the cyclobutane ring : Resolved using SHELXL’s PART and SIMU commands to model thermal motion .
- Hydrogen bonding ambiguity : High-resolution data (<1.0 Å) and Hirshfeld surface analysis clarify proton positions .
Best practices : - Twinned data : SHELXD and SHELXE handle pseudo-merohedral twinning common in small-molecule salts .
Q. How can discrepancies in NMR or LCMS data be systematically investigated?
Case study : Unexpected -NMR splitting patterns may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
